Phenol, 2,4,6-tribromo-, aluminum salt
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Overview
Description
Phenol, 2,4,6-tribromo-, aluminum salt is a chemical compound derived from the bromination of phenol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of three bromine atoms attached to the phenol ring, which significantly alters its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,4,6-tribromo-, aluminum salt can be synthesized through the controlled reaction of elemental bromine with phenol. The reaction typically involves the use of a solvent such as acetic acid or carbon tetrachloride to facilitate the bromination process. The reaction conditions, including temperature and bromine concentration, are carefully controlled to ensure the selective bromination at the 2, 4, and 6 positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination of phenol using bromine or bromine-containing compounds. The process is carried out in reactors designed to handle the exothermic nature of the bromination reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4,6-tribromo-, aluminum salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenol ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated phenol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Substitution: Products include various substituted phenols depending on the substituent introduced.
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: Reduced products include less brominated phenols or completely debrominated phenol.
Scientific Research Applications
Phenol, 2,4,6-tribromo-, aluminum salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of flame retardants.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,4,6-tribromo-, aluminum salt involves the interaction of the bromine atoms with various molecular targets. The bromine atoms increase the electron density on the phenol ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions, including electrophilic aromatic substitution . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A closely related compound with similar bromination but without the aluminum salt component.
2,4,6-Trichlorophenol: Similar structure but with chlorine atoms instead of bromine.
2,4,6-Trinitrophenol: Contains nitro groups instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
Phenol, 2,4,6-tribromo-, aluminum salt is unique due to the presence of both bromine atoms and the aluminum salt component. This combination imparts distinct chemical properties, making it suitable for specific applications in flame retardancy, antimicrobial activity, and as a reagent in organic synthesis .
Properties
CAS No. |
68084-30-0 |
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Molecular Formula |
C18H6AlBr9O3 |
Molecular Weight |
1016.4 g/mol |
IUPAC Name |
aluminum;2,4,6-tribromophenolate |
InChI |
InChI=1S/3C6H3Br3O.Al/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3 |
InChI Key |
ISRDABJHHPAPGU-UHFFFAOYSA-K |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Al+3] |
Origin of Product |
United States |
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